(2-Chlorophenyl)(4-methoxyphenyl)methanone
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGTIGTDCDSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358291 | |
| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-74-0 | |
| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
The Friedel-Crafts acylation remains the most widely employed method for synthesizing (2-chlorophenyl)(4-methoxyphenyl)methanone. This electrophilic aromatic substitution involves reacting 2-chlorobenzoyl chloride with anisole (4-methoxybenzene) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically used due to its strong electrophilic activation of the acyl chloride.
Representative Procedure
-
Reagents :
-
2-Chlorobenzoyl chloride (1.0 equiv)
-
Anisole (1.2 equiv)
-
Anhydrous AlCl₃ (1.5 equiv)
-
Dichloromethane (DCM) solvent
-
-
Steps :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Catalyst Loading | 1.2–1.5 equiv AlCl₃ | Higher loads increase electrophilicity but may promote side reactions |
| Temperature | 40–50°C | Balances reaction rate and selectivity |
| Solvent | Anhydrous DCM | Stabilizes acylium ion; inert to Lewis acids |
| Stoichiometry | 1:1.2 (acyl chloride:anisole) | Ensures complete conversion of acyl chloride |
Yield : 78–85% under optimized conditions.
Alternative Synthetic Strategies
One-Pot Synthesis via Sequential Acylation-Reduction
A patent-derived methodology (CN103570510A) demonstrates a one-pot approach for analogous diaryl methanones, adaptable to the target compound:
-
Acylation : React 2-chlorobenzoyl chloride with anisole using AlCl₃ in tetrahydrofuran (THF).
-
In Situ Reduction : Add sodium borohydride (NaBH₄) to reduce intermediates, though this step is omitted for ketone synthesis.
-
Workup : Extract with DCM, wash with brine, and recrystallize from ethanol.
Advantages :
Solvent-Free Catalysis
Emerging protocols utilize ionic liquids (e.g., [BMIM]Cl) as green catalysts, avoiding volatile solvents:
-
Conditions : 2-Chlorobenzoyl chloride (1.0 equiv), anisole (1.1 equiv), [BMIM]Cl (0.3 equiv), 80°C, 4 hours.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry to enhance heat transfer and reproducibility:
Catalyst Recycling
-
AlCl₃ Recovery : Post-reaction, AlCl₃ is precipitated as Al(OH)₃ by adjusting pH, then regenerated via HCl treatment.
Purification and Characterization
Chromatographic Purification
Recrystallization
-
Solvent System : Ethanol-water (3:1) yields crystalline product with mp 92–94°C.
-
Purity : 99.5% by GC-MS (m/z 260 [M⁺]).
Challenges and Mitigation Strategies
Common Side Reactions
-
Diacylation : Overuse of AlCl₃ or excess acyl chloride leads to bis-ketone byproducts.
Solution : Maintain stoichiometric AlCl₃ and controlled addition rates. -
Isomerization : Migration of methoxy group under acidic conditions.
Solution : Use low-temperature (0–10°C) during catalyst mixing.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Batch Friedel-Crafts | 85 | 98 | Moderate | 120 |
| One-Pot Synthesis | 75 | 97 | High | 90 |
| Solvent-Free | 72 | 96 | Low | 110 |
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H11ClO2
- Molecular Weight : 246.69 g/mol
- CAS Number : 54118-74-0
The compound features a chlorophenyl group and a methoxyphenyl group attached to a ketone structure, which contributes to its reactivity and interaction with biological systems.
Chemistry
(2-Chlorophenyl)(4-methoxyphenyl)methanone serves as a crucial intermediate in organic synthesis. It is utilized in the production of more complex molecules through various chemical reactions including:
- Oxidation : Can yield carboxylic acids or quinones.
- Reduction : Leads to the formation of alcohols.
- Substitution Reactions : Facilitates the introduction of new functional groups onto aromatic rings.
Biology
Research has highlighted the potential biological activities of this compound:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain analogs have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, with some derivatives demonstrating promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent:
- Pharmaceutical Intermediates : It is used in synthesizing drugs targeting various diseases, including diabetes and cancer. Research indicates its role as an intermediate in the synthesis of SGLT2 inhibitors for diabetes management.
Data Tables
| Application Field | Specific Use Case | Observed Effects |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Facilitates complex molecule formation |
| Biology | Antibacterial activity | Effective against Gram-positive/negative bacteria |
| Medicine | Drug synthesis | Potential therapeutic agent for diabetes and cancer |
Case Study 1: Antimicrobial Evaluation
A recent study evaluated several derivatives of this compound for their antimicrobial efficacy. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard drugs. The study utilized methods such as disk diffusion and broth microdilution to determine MIC values, revealing that some derivatives had MICs as low as 8 µg/mL against resistant bacterial strains .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of this compound analogs. The study employed cell line assays to assess cytotoxicity and mechanisms of action. Results demonstrated that certain compounds induced apoptosis in cancer cells while inhibiting tumor growth in vivo models, suggesting their potential as novel anticancer agents.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: Chlorine substituents in benzofuran derivatives (e.g., 27h, 6-Cl) correlate with higher synthetic yields (94%) compared to non-chlorinated analogues (e.g., 27e, 44%) . This suggests halogenation may stabilize intermediates or enhance reaction efficiency. The absence of a heterocyclic ring in this compound simplifies synthesis but may reduce bioactivity compared to isoxazole- or benzofuran-containing analogues (e.g., compound 208) .
Biological Activity: The 2-chlorophenyl group is critical in AChE inhibition, as seen in compound 208 (IC₅₀ = 21.85 µM) . However, the lack of a piperazine or isoxazole moiety in the target compound may limit its potency. For instance, P4’s 4-methoxyphenyl group contributes to its corrosion-inhibiting properties in acidic environments .
Physical Properties: Methanones with methoxy substituents (e.g., P4, target compound) are more polar than methyl- or chloro-substituted analogues (e.g., compound in ), influencing solubility and crystallinity. Solid vs. Oil Forms: Benzofuran derivatives with chlorine (27h) crystallize as solids, whereas non-halogenated analogues (27e) remain oils, highlighting the role of halogenation in phase behavior .
Biological Activity
(2-Chlorophenyl)(4-methoxyphenyl)methanone, also known by its chemical formula C14H11ClO2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H11ClO2
- Molecular Weight : 246.69 g/mol
- IUPAC Name : this compound
The compound consists of a chlorinated phenyl group and a methoxy-substituted phenyl group linked to a carbonyl (ketone) functional group. Its structure suggests potential reactivity and interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been shown to interfere with bacterial protein synthesis, suggesting that this compound may also inhibit bacterial growth through similar mechanisms .
- Mechanism of Action : The compound likely disrupts cellular functions by binding to key enzymes or proteins involved in bacterial metabolism, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has been observed to inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
- IC50 Values : Preliminary data suggest IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines .
- Mechanism of Action : The compound is believed to disrupt critical signaling pathways involved in cell growth and survival. Specifically, it may inhibit kinase activities that are pivotal in tumor progression .
Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of related compounds, this compound was tested against several bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Study 2: Anticancer Activity
A separate study focused on the anticancer effects of this compound on MCF-7 cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 µM | 70 | 15 |
| 25 µM | 50 | 35 |
| 50 µM | 30 | 60 |
These results indicate that higher concentrations significantly enhance apoptosis in cancer cells, supporting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for (2-Chlorophenyl)(4-methoxyphenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, chlorinated benzophenones can be synthesized via electrophilic substitution using acyl chlorides and aromatic substrates under Lewis acid catalysis (e.g., AlCl₃). Optimization includes:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side products.
- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization improves purity.
Evidence from analogous compounds (e.g., chlorinated ethanones) suggests that stoichiometric ratios of 1:1.2 (substrate:acyl chloride) yield optimal results .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aryl ether (C-O) vibrations (~1250 cm⁻¹). For example, 4'-chloro-2-hydroxy-4-methoxybenzophenone shows a carbonyl peak at 1665 cm⁻¹ .
- NMR :
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons split into distinct patterns due to substituent positions.
- ¹³C NMR : Carbonyl carbons appear at δ 190–200 ppm.
- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., [M]⁺ at m/z 262 for C₁₄H₁₁ClO₂) .
Advanced Research Questions
Q. How can discrepancies in reported spectral data for this compound be resolved?
- Methodological Answer : Contradictions in spectral data (e.g., carbonyl peak shifts) may arise from solvent polarity, crystallinity, or impurities. Resolution strategies:
- Cross-validation : Compare IR, NMR, and X-ray diffraction data. For instance, crystal structures (e.g., dihedral angles between aryl rings) can validate substituent effects on NMR splitting .
- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts, aligning experimental and theoretical data .
Q. What are the best practices for determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
- Structure Solution : Employ SHELXT or SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL refines parameters (e.g., anisotropic displacement, hydrogen bonding). For example, (4-Methoxyphenyl)(2-methylphenyl)methanone refined to R = 0.048 with a 56.34° dihedral angle between rings .
- Validation : Check CIF files using PLATON or checkCIF for geometric outliers.
Q. How can computational chemistry elucidate the electronic properties of this compound?
- Methodological Answer :
- Dipole Moments : Time-dependent DFT (TD-DFT) calculates ground-state (µg) and excited-state (µe) dipole moments. For related methanones, µg ranges from 3.5–4.2 Debye, influenced by substituent electronegativity .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict reactivity. Methoxy groups lower LUMO energy, enhancing electrophilicity.
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining spectral shifts in polar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
